Product packaging for 1-(4-Bromo-3-fluorophenethyl)piperidine(Cat. No.:)

1-(4-Bromo-3-fluorophenethyl)piperidine

Cat. No.: B8167013
M. Wt: 286.18 g/mol
InChI Key: URURMBQGHPIOEW-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital component in the design and discovery of new drugs. researchgate.net It is a structural motif found in numerous natural products, alkaloids, and synthetic pharmaceuticals. researchgate.net In fact, piperidine scaffolds are key components in over 70 commercially available drugs, including several blockbuster medications. google.com

The prevalence of the piperidine moiety in medicinal chemistry can be attributed to several advantageous properties. Its three-dimensional structure allows for the creation of molecules that can interact effectively with the binding sites of proteins. The introduction of a piperidine scaffold into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. nih.gov Furthermore, piperidine and its derivatives have been successfully employed in the development of a wide array of therapeutic agents, including those targeting the central nervous system, as well as anticancer and antimicrobial agents. google.comresearchgate.net The versatility of the piperidine ring makes it a favored building block in organic synthesis, with a vast number of synthetic methods developed for its construction and functionalization. researchgate.net

Overview of Halogenated Phenethylamines and Piperidine Analogues in Research

Phenethylamines, characterized by a phenyl ring connected to an amino group by a two-carbon chain, are another class of compounds with significant biological relevance. researchgate.netpatsnap.com The phenethylamine (B48288) skeleton is present in endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. patsnap.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenethylamines can profoundly influence their pharmacological properties.

Research has shown that para-halogenated phenethylamines can interact with the serotonin (B10506) system in the brain. For instance, p-chlorophenethylamine has been found to act indirectly by releasing serotonin, while p-fluorophenethylamine appears to be a direct serotonin agonist. The bromo- and iodo-derivatives may exhibit both of these mechanisms. These findings highlight how halogenation can fine-tune the biological activity of phenethylamines, making them valuable tools in neuroscience research. When the phenethylamine structure is combined with a piperidine ring, it gives rise to a diverse class of analogues with a broad spectrum of potential applications.

Research Focus on 1-(4-Bromo-3-fluorophenethyl)piperidine within this Context

The compound this compound emerges at the intersection of these two important chemical classes. While extensive research focusing directly on the biological activities of this compound is not widely published, its primary significance in the research community appears to be as a versatile chemical intermediate. The structure, featuring a piperidine ring attached to a phenethyl group with a specific halogenation pattern (a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring), makes it a valuable building block for the synthesis of more complex molecules.

The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of other functional groups at this position, enabling the generation of diverse chemical libraries for screening in drug discovery programs. The fluorine atom, on the other hand, can influence the metabolic stability and binding affinity of the final compounds. The strategic placement of both a bromo and a fluoro substituent on the phenyl ring offers a dual-pronged approach to molecular modification.

Patents in the field of medicinal chemistry often describe the synthesis and use of similarly substituted piperidine derivatives as intermediates in the preparation of biologically active compounds. google.com For example, related bromophenylpiperidine structures are used as intermediates in the synthesis of Niraparib, a PARP inhibitor. This underscores the role of compounds like this compound as key starting materials in the multi-step synthesis of potential new drugs and chemical probes for biological research.

Compound Data

Below are tables detailing the properties of the compounds mentioned in this article.

Interactive Data Table: Compound Properties

Compound NameMolecular FormulaMolar Mass ( g/mol )Structure
This compoundC₁₃H₁₇BrFN286.18
PiperidineC₅H₁₁N85.15
PhenethylamineC₈H₁₁N121.18
p-ChlorophenethylamineC₈H₁₀ClN155.62
p-FluorophenethylamineC₈H₁₀FN139.17
NiraparibC₁₉H₂₀N₄O320.39

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17BrFN B8167013 1-(4-Bromo-3-fluorophenethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-bromo-3-fluorophenyl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c14-12-5-4-11(10-13(12)15)6-9-16-7-2-1-3-8-16/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URURMBQGHPIOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Bromo 3 Fluorophenethyl Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a well-explored area of organic synthesis, with numerous methods developed to achieve this goal with high efficiency and selectivity. These methods can be broadly categorized into hydrogenation/reduction of pyridine (B92270) precursors, various cyclization reactions, and multicomponent strategies.

Hydrogenation and Reduction Approaches

The hydrogenation of pyridine derivatives is one of the most common and direct routes to obtaining a piperidine core. nih.govmdpi.com This approach typically involves the reduction of a substituted pyridine that already contains the necessary substitution pattern, which is then carried over to the saturated piperidine ring.

Modern hydrogenation methods often employ transition metal catalysts under harsh conditions, such as high temperature and pressure, which can make them costly. nih.gov However, significant progress has been made in developing milder and more selective catalytic systems. For instance, ruthenium-based heterogeneous catalysts have been shown to be effective for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov Nickel silicide has also emerged as a novel catalyst for efficient pyridine hydrogenation. nih.gov Beyond traditional metal catalysis, organocatalytic methods are gaining traction. For example, borenium ions in the presence of hydrosilanes can diastereoselectively reduce substituted pyridines to piperidines under milder conditions. nih.gov

A key advantage of this approach is that the vast chemistry of pyridine synthesis can be leveraged to create a diverse range of precursors for hydrogenation. The primary challenge lies in achieving stereoselectivity when multiple stereocenters are being formed, which often requires the use of chiral catalysts or auxiliaries. nih.gov

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemSubstrate ScopeConditionsSelectivityReference
Ruthenium Heterogeneous CatalystMulti-substituted pyridinesHigh temperature/pressureHigh cis-diastereoselectivity nih.gov
Nickel SilicideSubstituted pyridinesVariesHigh efficiency nih.gov
Borenium ions/HydrosilanesSubstituted pyridinesMildHigh diastereoselectivity nih.gov

Cyclization Reactions (Alkene, Intramolecular, Electrophilic, Aza-Michael)

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring from acyclic precursors. nih.gov These reactions involve the formation of one or more C-N or C-C bonds to close the six-membered ring.

Alkene Cyclization: Oxidative amination of non-activated alkenes can be used to form substituted piperidines. Gold(I) complexes have been used to catalyze the difunctionalization of a double bond, simultaneously forming the N-heterocycle. nih.gov Palladium catalysts with novel ligands have also been developed for enantioselective versions of this reaction. nih.gov

Intramolecular Cyclization: A variety of intramolecular cyclization strategies exist, often categorized by the type of bond-forming reaction. For example, the intramolecular aza-Michael reaction (IMAMR) of N-tethered alkenes is a widely used method. nih.gov Organocatalysts, such as quinoline (B57606) derivatives, can promote enantioselective cyclization to yield protected 2,5-disubstituted piperidines. nih.gov Base-induced diastereoselective cyclizations have been developed for the large-scale synthesis of trans-2,6-piperidines. nih.gov

Electrophilic Cyclization: Electrophile-induced cyclization of unsaturated amines is another effective strategy. For example, acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones can lead to the formation of the piperidine ring. nih.gov

Aza-Michael Addition: The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key strategy for forming piperidines. rsc.orgrsc.org This can be performed in an intramolecular fashion, as described above, or as part of a double aza-Michael reaction where an amine adds to a divinyl ketone, followed by intramolecular cyclization. rsc.org The reaction can be catalyzed by both acids and bases, and the choice of catalyst and reaction conditions can influence the stereochemical outcome. rsc.org For instance, the use of a copper-benzene-1,3,5-tricarboxylate metal-organic framework (CuBTC) has been shown to be an effective heterogeneous catalyst for aza-Michael additions. researchgate.net

Table 2: Overview of Cyclization Strategies for Piperidine Synthesis

Cyclization TypeKey FeatureCatalyst/ReagentProduct TypeReference
Alkene CyclizationOxidative amination of alkenesGold(I) or Palladium complexesSubstituted piperidines nih.gov
Intramolecular Aza-MichaelCyclization of N-tethered alkenesOrganocatalysts, basesSubstituted piperidines nih.gov
Electrophilic CyclizationAcid-mediated cyclization of enonesAcidSubstituted piperidines nih.gov
Double Aza-MichaelAmine addition to divinyl ketoneAcid or Base4-Piperidones rsc.org

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. taylorfrancis.comajchem-a.com These strategies are highly valuable for the rapid generation of diverse piperidine libraries.

A well-known example is the Hantzsch pyridine synthesis, which can be adapted for piperidine synthesis. More modern MCRs for piperidine synthesis often involve the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound. taylorfrancis.com For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by aqueous ZrOCl2·8H2O to produce highly functionalized piperidines. taylorfrancis.com

Pseudo five-component reactions have also been developed, such as the reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid, to generate structurally complex piperidines. acs.org These reactions often proceed through a cascade of transformations, including Michael additions, Mannich reactions, and cyclizations, to rapidly build the piperidine scaffold. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Piperidine Scaffolds

The development of stereoselective and asymmetric methods for piperidine synthesis is of paramount importance, as the biological activity of piperidine-containing compounds is often dependent on their stereochemistry. researchgate.netthieme-connect.com

Numerous strategies have been developed to achieve stereocontrol, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with defined stereochemistry. thieme-connect.comnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming reaction, which is then removed in a subsequent step. thieme-connect.com

Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of the reaction. This is a highly desirable approach as it allows for the generation of enantiomerically enriched products from achiral starting materials. researchgate.netnih.gov For example, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids and dihydropyridines have been used to synthesize enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines like the drug Niraparib. acs.org

Radical cyclizations have also been developed for the stereoselective synthesis of polysubstituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can proceed with high diastereoselectivity. acs.org

Installation of the Halogenated Phenethyl Moiety

Once the piperidine scaffold is constructed, the final step in the synthesis of 1-(4-Bromo-3-fluorophenethyl)piperidine is the introduction of the 4-bromo-3-fluorophenethyl side chain. The precursor for this side chain, a 2-(4-bromo-3-fluorophenyl)ethyl halide or a related electrophile, can be synthesized from commercially available starting materials such as 4-bromo-3-fluorophenol (B54050) or 4-bromo-3-fluorotoluene (B33196) through standard functional group manipulations. chemicalbook.comsigmaaldrich.com

N-Alkylation and Related Coupling Reactions for Side Chain Introduction

The most common method for attaching a side chain to the piperidine nitrogen is through N-alkylation. researchgate.net This typically involves the reaction of the piperidine nitrogen with an alkyl halide, such as 2-(4-bromo-3-fluorophenyl)ethyl bromide. The reaction is a nucleophilic substitution where the piperidine acts as the nucleophile. To drive the reaction to completion and neutralize the acid formed, a base such as potassium carbonate or triethylamine (B128534) is often added. researchgate.net The choice of solvent, temperature, and base can influence the efficiency of the reaction.

An alternative and often more controlled method is reductive amination . masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the reaction of piperidine with 2-(4-bromo-3-fluorophenyl)acetaldehyde (B3390586) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde. masterorganicchemistry.comyoutube.com Reductive amination is a highly versatile and widely used method for the synthesis of substituted amines, offering high yields and avoiding the over-alkylation that can sometimes be an issue with direct N-alkylation. masterorganicchemistry.com

Table 3: Methods for Side Chain Installation

MethodReactantsReagentsKey FeaturesReference
N-AlkylationPiperidine, 2-(4-bromo-3-fluorophenyl)ethyl halideBase (e.g., K₂CO₃)Direct substitution, can require forcing conditions researchgate.net
Reductive AminationPiperidine, 2-(4-bromo-3-fluorophenyl)acetaldehydeReducing agent (e.g., NaBH(OAc)₃)Mild, high yielding, avoids over-alkylation masterorganicchemistry.comlibretexts.org

Strategies for Incorporating Halogenated Phenyl Rings onto the Phenethyl Moiety

The construction of the this compound molecule requires the synthesis of the specific 4-bromo-3-fluorophenethyl sidechain and its subsequent attachment to the piperidine nitrogen. The assembly of the halogenated phenethyl moiety can be approached through the synthesis of key intermediates such as 4-bromo-3-fluorobenzaldehyde (B151432) or 4-bromo-3-fluorophenylacetic acid. synquestlabs.comuni.lugoogle.comchemicalbook.com

One common strategy involves the bromination of a fluorinated precursor. For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) can be synthesized from 4-fluorobenzaldehyde (B137897) using reagents like bromine in the presence of sulfuric acid and other catalysts, or via a process using sodium bromide and sodium hypochlorite. google.comchemicalbook.com Once the appropriately substituted benzaldehyde (B42025) is obtained, the two-carbon ethyl chain can be installed using methods like the Wittig reaction followed by hydrogenation.

Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful tool for C-C bond formation. The Suzuki-Miyaura coupling, for example, can be used to join an aryl halide with a boron-containing reagent. youtube.com A strategy for synthesizing phenethylamines involves the Suzuki-Miyaura cross-coupling of aryl halides with potassium β-aminoethyltrifluoroborates, offering a direct route to the phenethylamine (B48288) skeleton. nih.gov This method has proven effective for coupling with various functionalized and sterically hindered aryl bromides. nih.gov

With the desired halogenated phenethyl fragment prepared, typically as a halide (e.g., 4-bromo-3-fluorophenethyl bromide) or an aldehyde, the final C-N bond formation with piperidine can be achieved. Standard N-alkylation using the phenethyl halide is a direct approach. A widely used alternative is reductive amination, which involves the reaction of piperidine with the corresponding phenylacetaldehyde (B1677652) derivative in the presence of a reducing agent. researchgate.netmdpi.com This method is a cornerstone of C-N bond formation in the pharmaceutical industry due to its operational simplicity and the wide availability of reagents. researchgate.netmdpi.com

Table 1: Selected Precursors for Halogenated Phenethyl Moieties This table is interactive. Click on the headers to sort.

Precursor Compound CAS Number Molecular Formula Key Synthetic Application
4-Bromo-3-fluorobenzaldehyde 77771-02-9 C₇H₄BrFO Intermediate for phenethyl group construction via chain extension
4-Bromo-3-fluorophenylacetic acid 942282-40-8 C₈H₆BrFO₂ Can be reduced and converted to a leaving group for alkylation
4-Bromo-3-fluorophenol 121219-03-2 C₆H₄BrFO Starting material for multi-step synthesis of the sidechain
Potassium β-aminoethyltrifluoroborates N/A Varies Coupling partner in Suzuki-Miyaura reactions with aryl halides nih.gov

Emerging Synthetic Techniques for Functionalized Piperidine Scaffolds

Recent advances in synthetic chemistry have provided powerful new tools for creating complex and three-dimensional piperidine structures, moving beyond traditional, often lengthy, synthetic sequences. These emerging techniques include biocatalysis, radical couplings, and continuous flow systems, which offer enhanced selectivity, efficiency, and scalability.

A significant innovation in piperidine synthesis is the use of enzymes to achieve highly selective C-H bond oxidations at positions that are difficult to functionalize using traditional chemical methods. news-medical.net This biocatalytic approach provides access to hydroxylated piperidine intermediates, which serve as versatile handles for further elaboration. news-medical.netnih.gov

This strategy is analogous to electrophilic aromatic substitution for flat, aromatic molecules but is applied here to complex 3D saturated systems. news-medical.netnih.gov Researchers have successfully used enzymes such as trans-4-proline hydroxylase (trans-P4H) and a newly identified ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) to introduce hydroxyl groups into inexpensive carboxylated piperidine starting materials with high regio- and stereoselectivity. chemistryviews.org This enzymatic step is scalable and provides access to valuable enantiopure hydroxyacid-containing piperidines that are primed for subsequent diversification. chemistryviews.orgchemrxiv.org

Table 2: Enzymes for Selective C-H Oxidation of Piperidines This table is interactive. Click on the headers to sort.

Enzyme Abbreviation Substrate Type Function Source Reference
trans-4-Proline Hydroxylase trans-P4H Carboxylated Piperidines Introduces hydroxyl groups via C-H oxidation chemistryviews.org
Engineered Proline-4-Hydroxylase P4H810 Carboxylated Piperidines Introduces hydroxyl groups via C-H oxidation chemistryviews.org
Ectoine 5-Hydroxylase SaEctD 3-Carboxylated Piperidines Catalyzes hydroxylation of previously unreactive piperidines chemistryviews.org

Building upon the selective functionalization achieved through biocatalysis, radical cross-coupling methods have emerged as a powerful second stage for assembling complex piperidine architectures. researchgate.net This two-step sequence of biocatalytic oxidation followed by radical coupling streamlines the synthesis of high-value piperidines. news-medical.net

Specifically, Ni-electrocatalytic decarboxylative cross-coupling has been employed to link the enzymatically-installed hydroxylated piperidine cores with other molecular fragments, such as aryl iodides. chemistryviews.org This approach generates a new carbon-carbon bond by effectively using the carboxylic acid group as a linchpin. The process is highly modular and avoids the use of protecting groups and costly precious metal catalysts like palladium that are common in traditional cross-coupling chemistry. news-medical.netchemistryviews.org This combination of biocatalysis and radical coupling enables access to molecules that were previously considered prohibitively expensive or difficult to synthesize. news-medical.net

Table 3: Radical Cross-Coupling for Piperidine Derivatization This table is interactive. Click on the headers to sort.

Reaction Type Catalyst System Coupling Partners Key Advantage Source Reference
Ni-electrocatalytic decarboxylative cross-coupling Nickel / Electrocatalysis Hydroxypiperidine acids + Aryl iodides Modular assembly, avoids precious metals chemistryviews.org
Ni/Ag-electrocatalytic cross-coupling Nickel / Silver nanoparticles Substituted carboxylic acids + Electrophiles Access to complex architectures from simple precursors researchgate.net

Continuous flow chemistry offers significant advantages for the synthesis of piperidine derivatives, including enhanced safety, reproducibility, and scalability. nih.govnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processing.

Several flow-based protocols for piperidine synthesis have been developed. One approach utilizes flow electrochemistry for the anodic methoxylation of N-formylpiperidine, generating an intermediate that can be functionalized at the 2-position by various carbon nucleophiles. nih.govnih.gov This method is efficient and readily scalable. Another high-performance continuous flow process involves the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, which can produce a variety of functionalized piperidines in high yield and diastereoselectivity within minutes.

Table 4: Continuous Flow Methodologies for Piperidine Synthesis This table is interactive. Click on the headers to sort.

Flow Method Key Transformation Reagents/Catalysts Primary Benefit Source Reference
Flow Electrosynthesis Anodic methoxylation N-formylpiperidine Scalable access to 2-substituted piperidine precursors nih.govnih.gov
Grignard Reaction Nucleophilic addition N-(tert-butylsulfinyl)-bromoimine, Grignard reagents Rapid synthesis (<1 min), high yield, high diastereoselectivity
Catalytic Hydrogenation Pyridine reduction Pyridine, Hydrogen, Hydrogenation catalyst Continuous production, high conversion, high product quality

Computational Chemistry and Molecular Modeling Studies of 1 4 Bromo 3 Fluorophenethyl Piperidine Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including electronic structure, reactivity, and geometry.

Electronic Structure and Reactivity Descriptors Analysis

DFT calculations are instrumental in analyzing the electronic structure of halogenated piperidine (B6355638) systems. The distribution of electron density, molecular orbital energies, and electrostatic potential are key determinants of a molecule's reactivity. For analogues of 1-(4-Bromo-3-fluorophenethyl)piperidine, the presence of bromine and fluorine atoms significantly influences the electronic landscape.

Key electronic properties and reactivity descriptors that are typically analyzed include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. ekb.eg Halogen substitution can significantly lower the LUMO level, potentially leading to increased chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For halogenated compounds, a region of positive electrostatic potential, known as a "sigma-hole," often exists on the halogen atom, making it a potential site for electrophilic interactions.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity. For instance, a higher chemical potential suggests a better electron donor, while a larger electrophilicity index indicates a stronger electrophile. Halogen substitution has been shown to increase the chemical potential value in some systems.

Table 1: Illustrative Reactivity Descriptors for a Halogenated Phenethylpiperidine Analogue

DescriptorValue (illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Chemical Potential (μ)-3.85 eVTendency to escape from an equilibrium state
Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.79 eVPropensity to accept electrons

Molecular Geometry and Conformation Analysis of Halogenated Piperidine Systems

The three-dimensional arrangement of atoms in a molecule is fundamental to its function. DFT methods are employed to determine the optimized molecular geometry and to explore the potential energy surface for different conformations.

For this compound analogues, key structural considerations include:

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. However, the presence of substituents can influence the preference for axial or equatorial positioning to minimize steric hindrance.

Orientation of the Phenethyl Group: The rotational freedom around the single bonds connecting the phenethyl group to the piperidine nitrogen allows for multiple conformations. DFT calculations can identify the most stable rotamers and the energy barriers between them.

Impact of Halogen Substitution: The bromine and fluorine atoms on the phenyl ring influence the local geometry and can participate in intramolecular interactions that stabilize certain conformations.

Table 2: Selected Optimized Geometric Parameters for a Halogenated Piperidine System (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.91
C-F1.35
C-N (piperidine)1.47C-N-C: 112C-C-N-C: 178
C-C (ethyl bridge)1.54

Quantum Chemical Studies of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in molecular recognition and self-assembly. In halogenated compounds, halogen bonding is a significant directional interaction where the halogen atom acts as an electrophilic species. nih.gov

Quantum chemical methods are essential for characterizing these weak interactions:

Halogen Bonding: The presence of a bromine atom in this compound introduces the possibility of halogen bonding. nih.gov The positive sigma-hole on the bromine atom can interact favorably with nucleophilic sites on other molecules. The strength of this interaction increases with the polarizability of the halogen atom. nih.gov

Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.

Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and identify bond critical points, which are indicative of these non-covalent interactions. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules, offering insights into conformational dynamics and interactions with the environment.

Conformational Behavior and Flexibility of the Piperidine Ring and Substituents

MD simulations allow for the exploration of the conformational landscape of flexible molecules like this compound analogues over time.

Key aspects investigated include:

Piperidine Ring Pliability: While the chair conformation is generally preferred, MD simulations can reveal transient boat or twist-boat conformations and the frequency of ring inversion.

Side Chain Flexibility: The phenethyl substituent can adopt various orientations relative to the piperidine ring. MD simulations can quantify the dihedral angle distributions and identify the most populated conformational states. This flexibility is crucial for understanding how the molecule might adapt its shape to interact with other molecules.

Solvent Interactions and Dynamic Stability in Various Environments

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these interactions explicitly.

Investigations in this area typically focus on:

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules (e.g., water, ethanol) around the solute. This includes analyzing the radial distribution functions to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the piperidine nitrogen and protic solvent molecules can be monitored over the course of a simulation.

Dynamic Stability: By running simulations in different solvent environments, the dynamic stability of the molecule can be assessed. The persistence of specific conformations and intramolecular interactions in various solvents provides insights into how the environment modulates the molecule's properties. The dipole moment of the molecule can also influence its solubility in polar solvents. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized analogues.

For instance, the contribution of the bromo and fluoro substituents on the phenyl ring of this compound can be assessed. By comparing the activity of analogues with different halogen substitutions, or with no substitution, a QSAR model can be developed that predicts the activity based on the electronic and steric properties of the substituents. The piperidine ring itself can also be considered a core fragment, and modifications to this ring, such as the addition of substituents, can be modeled to predict their effect on binding affinity.

Predictive QSAR models for piperidine derivatives have been developed using various molecular descriptors that encode structural and physicochemical information. These descriptors can be broadly categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape, steric fields).

Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build QSAR models. For a series of piperidine analogues, these models can predict their inhibitory activity (e.g., pIC50) against a particular target. The quality of a QSAR model is assessed by its statistical parameters, such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set of compounds. Robust and predictive QSAR models can then be used to virtually screen new analogues and prioritize them for synthesis and biological testing. bio-hpc.eunih.govnih.govmdpi.com

The table below illustrates a hypothetical set of descriptors and their correlation with the biological activity of a series of piperidine analogues.

DescriptorDescriptionCorrelation with Activity
LogP LipophilicityPositive
TPSA Topological Polar Surface AreaNegative
MW Molecular WeightPositive
H-bond Donors Number of Hydrogen Bond DonorsNegative
H-bond Acceptors Number of Hydrogen Bond AcceptorsPositive
Rotatable Bonds Number of Rotatable BondsVariable

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the binding mode of ligands and to estimate their binding affinity.

Molecular docking studies of this compound analogues into the binding site of the sigma-1 (σ1) receptor have been instrumental in elucidating their binding mechanism. nih.gov These studies consistently predict that the protonated nitrogen atom of the piperidine ring forms a crucial salt bridge with the negatively charged side chain of Glutamate-172 (Glu172). nih.govchemrxiv.org This interaction is considered a key anchor point for the binding of many piperidine-based sigma receptor ligands.

The phenethyl moiety of the ligands typically occupies a hydrophobic pocket within the receptor. The 4-bromo-3-fluorophenyl group engages in hydrophobic and, potentially, halogen bonding interactions with surrounding amino acid residues. The predicted binding affinity, often expressed as a docking score, can be used to rank a series of analogues and prioritize those with the most favorable predicted binding energies for further investigation. The accuracy of these predictions can be validated by comparing the calculated affinities with experimentally determined values (e.g., Ki or IC50).

Through molecular docking, specific amino acid residues that form key interactions with the ligand can be identified, creating a map of "interaction hotspots" within the binding site. For piperidine analogues at the σ1 receptor, besides the critical ionic interaction with Glu172, several other residues have been identified as being important for binding. nih.gov

Hydrophobic residues such as Tyrosine-103 (Tyr103), Phenylalanine-107 (Phe107), Tryptophan-164 (Trp164), and Tyrosine-206 (Tyr206) are often involved in π-π stacking and hydrophobic interactions with the aromatic ring of the ligand. Aspartate-126 (Asp126) has also been implicated in forming polar interactions with the ligand. nih.gov

The table below summarizes the key interacting residues within the sigma-1 receptor binding site and the types of interactions they form with this compound analogues.

Interacting ResidueType of Interaction
Glu172 Ionic (Salt Bridge)
Asp126 Polar
Tyr103 Hydrophobic, π-π Stacking
Phe107 Hydrophobic
Trp164 Hydrophobic, π-π Stacking
Tyr206 Hydrophobic

Understanding these key interactions is crucial for the rational design of new analogues with improved affinity and selectivity. By modifying the ligand to enhance its interactions with these hotspot residues, it is possible to develop more potent and specific sigma receptor modulators.

In Vitro Biological Target Interaction and Mechanistic Studies of 1 4 Bromo 3 Fluorophenethyl Piperidine Analogues

Receptor Binding Assays

Receptor binding assays are crucial in determining the affinity and selectivity of a compound for various biological receptors. These assays provide valuable insights into the potential pharmacological profile of a molecule.

Radioligand Binding Displacement Techniques for Receptor Affinity Determination

Radioligand binding displacement assays are a common method used to determine the affinity of a test compound for a specific receptor. This technique involves competing the unlabeled test compound against a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

The affinity of these analogues for their respective receptors is influenced by the nature and position of substituents on both the phenethyl and piperidine (B6355638) moieties. Halogen substitutions, such as the bromo and fluoro groups in 1-(4-Bromo-3-fluorophenethyl)piperidine, are known to modulate the electronic and lipophilic properties of a molecule, which can significantly impact receptor binding affinity. Further studies employing radioligand displacement assays would be necessary to determine the specific receptor affinity profile of this compound.

Competitive Inhibition Binding Profiling for Ligand Selectivity

Competitive inhibition binding assays are essential for determining the selectivity of a compound for a specific receptor over other receptors. This is a critical aspect of drug discovery, as high selectivity can minimize off-target effects. The principle is similar to radioligand displacement assays, but the test compound is screened against a panel of different receptors.

Specific competitive inhibition binding profiles for this compound are not documented in the available literature. However, research on analogous structures provides insights into the potential selectivity of this class of compounds. For example, studies on phenoxyalkylpiperidine derivatives have demonstrated selectivity for sigma-1 receptors over sigma-2 receptors. researchgate.netuniba.it The p-chloro derivative 1a showed a 278-fold selectivity for σ1 over σ2 receptors, while the p-methoxy analogue 1b had a 191-fold selectivity. researchgate.net

Furthermore, structure-activity relationship (SAR) studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues have shown that modifications to the piperidine and phenylpropyl moieties can lead to high selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). For instance, compounds 9 and 19a in one study were found to be highly selective for DAT. ljmu.ac.uk The presence and position of halogen atoms on the phenyl ring can significantly influence this selectivity. The bromo and fluoro substituents in this compound could confer a unique selectivity profile, which warrants investigation through comprehensive competitive binding assays against a broad panel of receptors.

High-Throughput Screening Methodologies for Novel Target Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets to identify "hits"—compounds that show activity in a particular assay. chemdiv.comnih.govnih.govnih.gov This approach is instrumental in the early stages of drug discovery for identifying novel biological targets for a given compound or for finding new chemical scaffolds for a known target. chemdiv.comnih.govnih.gov

There is no specific information in the reviewed literature indicating that this compound or its close analogues have been subjected to extensive HTS campaigns for novel target identification. However, libraries of piperidine-containing compounds are frequently used in HTS due to the prevalence of the piperidine scaffold in many biologically active molecules. chemdiv.com Such screening efforts could uncover unexpected biological activities for this class of compounds. For instance, a library of small molecule compounds targeting G protein-coupled receptors (GPCRs) could be screened to identify potential interactions with this compound analogues. chemdiv.comlifechemicals.com Given the structural features of this compound, including its halogenated aromatic ring and basic piperidine nitrogen, it is plausible that it could interact with a range of biological targets, which could be efficiently explored using HTS methodologies.

Enzyme Inhibition Kinetic Studies

Enzyme inhibition studies are fundamental to understanding how a compound interacts with an enzyme and modulates its activity. These studies can reveal the type of inhibition and the potency of the inhibitor.

Determination of Inhibition Type (Competitive, Non-competitive, Mixed-type) and Constants

Kinetic studies are performed to determine the mechanism of enzyme inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. This is typically achieved by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. From these plots, inhibition constants such as Ki (the dissociation constant of the enzyme-inhibitor complex) can be determined.

While specific enzyme inhibition kinetic data for this compound is not available, studies on analogous structures have provided detailed kinetic information. For example, a kinetic study of acetylcholinesterase (AChE) inhibition by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and its derivatives revealed a mixed-type inhibition. nih.gov Similarly, certain phenoxyethyl piperidine derivatives have been shown to exhibit mixed-type inhibition of electric eel acetylcholinesterase (eeAChE). nih.gov In one study, kinetic analysis of the most potent eeAChE inhibitor, compound 5c , showed that both the slopes and intercepts of the Lineweaver-Burk plots increased with higher inhibitor concentrations, which is characteristic of mixed-type inhibition. nih.gov

For α-glucosidase, a study on flavonoid derivatives, where a bromine group was found to be beneficial for activity, showed that the most potent derivative was a reversible and mixed-type inhibitor. nih.gov In contrast, some phthalimide-benzenesulfonamide hybrids containing a piperidine moiety were found to be competitive inhibitors of α-glucosidase. nih.gov

These findings suggest that phenethylpiperidine analogues can exhibit various modes of enzyme inhibition depending on their specific structural features and the target enzyme. Kinetic studies on this compound would be necessary to elucidate its specific mechanism of action on different enzymes.

Enzyme Target Characterization (e.g., Cholinesterases, α-glucosidase, Viral Proteases)

The phenethylpiperidine scaffold is present in a number of compounds that have been investigated for their inhibitory activity against a range of enzymes.

Cholinesterases: Analogues of this compound have been studied as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. For instance, a series of phenoxyethyl piperidine derivatives were synthesized and evaluated for their inhibitory activity against electric eel AChE (eeAChE) and equine BChE (eqBuChE). researchgate.netnih.gov In one study, compound 5c was found to be a potent inhibitor of eeAChE with an IC50 of 0.50 µM, while showing no significant inhibition of eqBuChE. nih.govresearchgate.net Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives identified compound 5d , with an ortho-fluorine substitution, as a highly potent AChE inhibitor with an IC50 of 13 ± 2.1 nM. nih.gov

Inhibitory Activity of Phenethylpiperidine Analogues against Cholinesterases
CompoundEnzymeIC50 (µM)Reference
Compound 5ceeAChE0.50 researchgate.net
Compound 7ceqBuChE2.5 ± 0.6 nih.gov
Compound 7aeeAChE20.4 ± 9.3 nih.gov
Compound 7aeqBuChE8.1 ± 0.5 nih.gov
Compound 5dAChE0.013 ± 0.0021 nih.gov

α-glucosidase: The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Several studies have investigated piperidine derivatives as α-glucosidase inhibitors. A series of dihydrofuro[3,2-b]piperidine derivatives were synthesized, and some compounds showed significantly stronger inhibitory potency against α-glucosidase than the positive control, acarbose. For example, compound 32 had an IC50 of 0.07 µM, and compound 28 had an IC50 of 0.5 µM. mdpi.com Another study on phthalimide-benzenesulfonamide hybrids found that a 4-phenylpiperazin derivative, compound 4m , was the most potent inhibitor with an IC50 value of 52.2 ± 0.1 µM. nih.gov Research on flavonoid derivatives has also shown that the presence of a bromine group can be beneficial for anti-α-glucosidase activity, with one such derivative exhibiting an IC50 of 15.71 ± 0.21 μM. nih.govnih.gov

Inhibitory Activity of Piperidine Analogues against α-glucosidase
CompoundIC50 (µM)Reference
Compound 320.07 mdpi.com
Compound 280.5 mdpi.com
Compound 4m52.2 ± 0.1 nih.gov
Flavonoid derivative with bromine15.71 ± 0.21 nih.govnih.gov

Viral Proteases: Viral proteases are essential enzymes for the replication of many viruses, making them attractive targets for antiviral drug development. nih.govacs.org The piperidine scaffold has been incorporated into inhibitors of viral proteases, such as HIV-1 protease. A study on a series of potent HIV-1 protease inhibitors containing diverse piperidine analogues as P2-ligands found that many of these compounds exhibited excellent activity with IC50 values below 20 nM. nih.gov Notably, compound 22a in this series showed the most effective inhibitory activity with an IC50 value of 3.61 nM. nih.gov While specific data on the inhibition of viral proteases by this compound is lacking, the findings for other piperidine-containing compounds suggest that this chemical class has the potential to be explored for antiviral activity.

Inhibitory Activity of Piperidine Analogues against HIV-1 Protease
CompoundIC50 (nM)Reference
Compound 22a3.61 nih.gov
Various Analogues<20 nih.gov

Activity-Based Protein Profiling (ABPP) with Chemical Probes for Covalent Modification

Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy employed to investigate the interactions of small molecules with proteins within complex biological systems. This technique utilizes chemical probes that are designed to covalently bind to the active sites of specific enzymes or proteins. Such probes typically consist of three key components: a reactive group or "warhead" that forms a covalent bond with a target protein, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment of the labeled proteins.

While direct ABPP studies on this compound and its close analogues are not extensively documented in publicly available literature, the methodology itself is highly relevant for investigating the potential for covalent modification of biological targets by such compounds. The presence of electrophilic moieties in a molecule can suggest a potential for covalent interaction with nucleophilic residues (such as cysteine, serine, or lysine) in proteins.

ABPP can be instrumental in identifying the protein targets of a compound and assessing its selectivity across the proteome. The process generally involves treating a biological sample (such as cell lysates or intact cells) with the chemical probe. The probe then covalently labels its protein targets. Subsequent proteomic analysis, often involving mass spectrometry, allows for the identification of the labeled proteins, providing insights into the compound's mechanism of action and potential off-target effects. This approach is particularly valuable in drug discovery for validating target engagement and understanding the molecular basis of a compound's pharmacological profile.

Transporter Interaction Studies

The interaction of this compound analogues with neurotransmitter transporters is a key area of investigation to determine their potential as modulators of monoaminergic systems. These studies typically involve ligand binding assays and in vitro reuptake inhibition assays to characterize the affinity and functional activity of the compounds at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Ligand binding assays are conducted to determine the affinity of a compound for a specific receptor or transporter. In the context of this compound analogues, these assays measure the ability of the compounds to displace a radiolabeled ligand from DAT, SERT, and NET. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

Below is a table summarizing the binding affinities of some representative piperidine and piperazine analogues at the dopamine, serotonin, and norepinephrine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Analogue A1525080
Analogue B515030
Analogue C5080120
Analogue D25300150

Note: The data in this table is illustrative and compiled from various studies on structurally similar compounds to demonstrate the typical range of binding affinities observed for this class of molecules. The specific values are not directly attributable to this compound.

In vitro reuptake inhibition assays are functional assays that measure the ability of a compound to block the uptake of neurotransmitters into cells expressing the respective transporters. These assays provide a measure of the functional potency of a compound as a reuptake inhibitor. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

The potency of phenethylpiperidine analogues as reuptake inhibitors is influenced by their chemical structure. Factors such as the nature and position of substituents on the phenyl ring and the length of the alkyl chain connecting to the piperidine nitrogen can modulate the inhibitory activity and selectivity for DAT, SERT, and NET.

The following table presents reuptake inhibition data for a selection of piperidine analogues, illustrating the functional potencies at the three major monoamine transporters.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Analogue 120350100
Analogue 2820050
Analogue 375100150
Analogue 430400200

Note: This table contains representative data from studies on analogous compounds to provide an indication of the reuptake inhibition profiles for this chemical class. The data does not correspond directly to this compound.

Structure Activity Relationship Sar and Design Principles for Halogenated Phenethylpiperidines

Impact of Halogenation (Bromine, Fluorine) on Molecular Recognition and Target Affinity

The introduction of halogen atoms, specifically bromine and fluorine, onto the phenethyl scaffold of 1-(4-Bromo-3-fluorophenethyl)piperidine profoundly influences its physicochemical properties and, consequently, its interaction with biological receptors. Halogens can modulate a molecule's lipophilicity, electronic distribution, and conformation, all of which are critical for molecular recognition.

The electronegativity and size of halogen substituents play a significant role in their interaction with receptor binding pockets. Fluorine, being highly electronegative and relatively small, can alter the acidity of nearby protons and participate in hydrogen bonding. Bromine, being larger and more polarizable, can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in the receptor. The specific substitution pattern of 4-bromo-3-fluoro on the phenyl ring creates a unique electronic and steric profile that dictates the compound's affinity and selectivity for its targets. Research on other halogenated compounds has shown that the position and nature of the halogen can dramatically affect binding affinity, with heavier halogens sometimes leading to stronger interactions.

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Potential Interactions
Fluorine1.473.98Hydrogen bonds, Dipole-dipole
Bromine1.852.96Halogen bonds, van der Waals forces

Role of the Piperidine (B6355638) Ring Substitution Pattern on Biological Activity

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern is a key determinant of pharmacological activity.

In this compound, the piperidine nitrogen is substituted with a 4-bromo-3-fluorophenethyl group. The nature of this N-substituent is crucial for orienting the molecule within the binding pocket of a receptor. The length and flexibility of the phenethyl linker allow the halogenated aromatic ring to explore and interact with specific sub-pockets of the receptor. The basicity of the piperidine nitrogen, which can be influenced by the electronic effects of the N-substituent, is also critical for forming ionic interactions with acidic residues in the target protein.

Influence of the Phenethyl Linker and Aromatic Substituents on Activity and Selectivity

The phenethyl linker connecting the piperidine ring and the halogenated phenyl group is not merely a spacer but an active contributor to the SAR. Its length and flexibility are critical for positioning the aromatic ring in an optimal orientation for receptor binding. Variations in the linker length can significantly impact potency and selectivity.

The substitution pattern on the aromatic ring is a primary determinant of a compound's activity and selectivity profile. The 4-bromo and 3-fluoro substituents in this compound create a specific electronic and steric landscape. The interplay between the electron-withdrawing nature of the halogens and their steric bulk influences how the molecule interacts with the amino acid residues lining the receptor's binding cavity. Different receptor subtypes often have distinct topographies, and the specific arrangement of these aromatic substituents can be exploited to achieve selectivity for a particular target.

Aromatic Substitution PatternPotential Effect on Activity
Electron-withdrawing groupsCan modulate pKa, influence electrostatic interactions
Bulky groupsCan provide steric hindrance or favorable van der Waals contacts
Hydrogen bond donors/acceptorsCan form specific interactions with the receptor

Stereochemical Considerations in Activity and Selectivity of Chiral Analogues

While this compound is an achiral molecule, the introduction of chiral centers, for instance, by substitution on the phenethyl linker or the piperidine ring, would lead to stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that stereoisomers can exhibit profound differences in their biological activity, potency, and toxicity. This is because biological receptors are themselves chiral, and they can preferentially interact with one stereoisomer over another. The differential binding of stereoisomers can lead to one enantiomer being highly active while the other is inactive or even has an opposing effect. Therefore, in the design of chiral analogues of this compound, the control and evaluation of stereochemistry would be paramount for achieving the desired therapeutic profile.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with exceptional accuracy. For 1-(4-bromo-3-fluorophenethyl)piperidine, with a molecular formula of C₁₃H₁₇BrFN, HRMS provides an exact mass measurement, typically to within a few parts per million (ppm). This precision allows for the confident determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

The presence of bromine is particularly significant in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature serves as a definitive marker for the presence of a single bromine atom in the molecule.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₇BrFN
Monoisotopic Mass (for ⁷⁹Br) 285.0532 u
Monoisotopic Mass (for ⁸¹Br) 287.0511 u
Average Mass 286.191 u

An experimental HRMS analysis would be expected to yield a mass value that corresponds very closely to the theoretical monoisotopic mass, thereby confirming the elemental composition and, by extension, the molecular identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. researchgate.net Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment, connectivity, and spatial arrangement of atoms within this compound can be determined. scilit.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For this compound, distinct signals would be expected for the aromatic protons, the protons of the ethyl bridge, and the protons of the piperidine (B6355638) ring.

Aromatic Region: The protons on the bromofluorophenyl ring would appear in the downfield region (typically δ 6.8-7.5 ppm). The specific splitting patterns (e.g., doublet, doublet of doublets) and coupling constants would be crucial for confirming the 1,2,4-substitution pattern on the benzene ring.

Ethyl Bridge: The two methylene groups (-CH₂-CH₂-) connecting the aromatic ring and the piperidine nitrogen would likely appear as two distinct multiplets in the δ 2.5-3.0 ppm range.

Piperidine Ring: The protons on the piperidine ring would show signals in the upfield region. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most downfield (around δ 2.3-2.8 ppm), while the other protons (β- and γ-protons) would appear further upfield (typically δ 1.4-1.7 ppm). nih.govchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the substituted benzene ring, with their chemical shifts influenced by the fluorine and bromine substituents. The carbon atom bonded to fluorine would show a characteristic large coupling constant (¹J C-F).

Ethyl Bridge Carbons: Two signals would correspond to the methylene carbons of the ethyl chain.

Piperidine Carbons: Three signals would be expected for the piperidine ring carbons, corresponding to the α, β, and γ positions relative to the nitrogen atom. nih.govacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Structural Unit Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm)
Aromatic CH 6.8 - 7.5 115 - 140
Aromatic C-F - 155 - 165 (d, ¹J C-F ≈ 245 Hz)
Aromatic C-Br - 110 - 120
-CH₂-Ar 2.7 - 3.0 30 - 40
-CH₂-N 2.5 - 2.8 55 - 65
Piperidine α-CH₂ 2.3 - 2.8 50 - 60
Piperidine β-CH₂ 1.5 - 1.7 25 - 30
Piperidine γ-CH₂ 1.4 - 1.6 23 - 28

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC-MS, LC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity analysis. nih.gov For this compound, a reversed-phase HPLC method would typically be used, employing a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol. researchgate.net The compound would be detected by a UV detector, and its purity would be determined by the percentage of the total peak area corresponding to the main product peak. The appearance of multiple peaks could indicate the presence of impurities or, in some cases, on-column degradation or isomerization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds. google.com Given its structure, this compound could potentially be analyzed by GC-MS to assess purity. The gas chromatogram would separate the compound from any volatile impurities, while the mass spectrometer would provide mass information for each separated peak, aiding in the identification of byproducts. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com This is a particularly powerful tool for analyzing complex reaction mixtures and identifying trace-level impurities. nih.govnih.gov For halogenated compounds, LC-MS can be used to screen for characteristic isotopic patterns in the detected peaks, facilitating the identification of bromine-containing species. acs.org LC-MS/MS, a tandem mass spectrometry technique, can further provide structural information on impurities by fragmenting the parent ions and analyzing the resulting daughter ions.

Table 3: Typical Chromatographic Methods for Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detection Method Primary Application
HPLC C18 (Reversed-Phase) Acetonitrile/Water Gradient UV-Vis (Diode Array Detector) Purity Assessment
GC-MS Capillary (e.g., DB-5ms) Helium Mass Spectrometry (EI) Volatile Impurity Profiling
LC-MS C18 (Reversed-Phase) Acetonitrile/Water Gradient Mass Spectrometry (ESI) Impurity Identification

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic State Characterization

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. wpmucdn.com For this compound, the IR spectrum would display characteristic absorption bands confirming key structural features.

Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) are characteristic of C-H bonds on the benzene ring. libretexts.org

Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) arise from the C-H bonds of the piperidine ring and the ethyl bridge. libretexts.org

Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. libretexts.org

C-N Stretching: A band in the 1020-1250 cm⁻¹ region would correspond to the stretching of the aliphatic C-N bond of the tertiary amine. libretexts.orgorgchemboulder.com

C-F and C-Br Stretching: Absorptions for C-F (aryl) and C-Br (aryl) bonds are typically found in the fingerprint region, at approximately 1250-1000 cm⁻¹ and 600-500 cm⁻¹, respectively.

Table 4: Key Predicted Infrared Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3030 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
Aliphatic C-N Stretching 1020 - 1250
Aromatic C-F Stretching 1000 - 1250
Aromatic C-Br Stretching 500 - 600

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. up.ac.za Aromatic compounds like this one exhibit characteristic absorptions in the UV region. quimicaorganica.org The benzene ring is the primary chromophore. Substituents on the ring can cause shifts in the absorption maxima (λₘₐₓ) and changes in intensity. ijermt.org For this compound, one would expect to see absorption bands related to the π → π* transitions of the substituted benzene ring, typically appearing in the 250-280 nm range. up.ac.zanist.gov The exact position and intensity of these bands are influenced by the electronic effects of the bromo, fluoro, and phenethyl substituents. ijermt.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Highly Functionalized Analogues

The synthesis of 1-(4-Bromo-3-fluorophenethyl)piperidine likely involves established methods such as the reductive amination of a suitably substituted phenethyl ketone with piperidine (B6355638) or the alkylation of piperidine with a 4-bromo-3-fluorophenethyl halide. Future research could focus on developing more efficient and versatile synthetic strategies to access a wider range of functionalized analogues. For instance, palladium-catalyzed cross-coupling reactions could be employed to replace the bromine atom with various substituents, allowing for the exploration of a broader chemical space. Furthermore, the development of stereoselective synthetic methods would be crucial for investigating the pharmacological properties of individual enantiomers, as different stereoisomers of a compound can exhibit distinct biological activities. A recent review highlights various modern synthetic methods for creating diverse piperidine derivatives, which could be adapted for this purpose mdpi.com.

Integration of Advanced Computational Approaches for Enhanced Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts and biological testing. For this compound and its analogues, advanced computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations could be employed.

QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, helping to identify key molecular descriptors that influence potency and selectivity. tandfonline.comnih.gov Molecular docking studies could predict the binding modes of these compounds at various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, providing insights into the molecular basis of their action. For example, computational studies on other piperidine derivatives have successfully predicted their interactions with targets like the HDM2 protein. researchgate.net Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the binding process. Such computational approaches have been applied to design morphine derivatives with improved properties, demonstrating the potential of these methods. chapman.edu

Below is a hypothetical data table illustrating the kind of data that could be generated from such computational studies for a series of analogues.

Compound IDModificationPredicted Binding Affinity (kcal/mol)Predicted Target
1 This compound-8.5Sigma-1 Receptor
1a R = -CN-9.2Sigma-1 Receptor
1b R = -OCH3-8.1Dopamine (B1211576) Transporter
1c R = -CF3-9.5Mu-Opioid Receptor

Note: This data is hypothetical and for illustrative purposes only.

Discovery and Elucidation of Undisclosed Biological Targets and Mechanisms

The phenethylpiperidine scaffold is a common feature in compounds that interact with the central nervous system. For instance, the precursor 4-anilino-N-phenethylpiperidine (4-ANPP) is used in the synthesis of fentanyl, a potent opioid agonist. wikipedia.org Therefore, it is plausible that this compound and its analogues could interact with opioid receptors or other CNS targets. Future research should involve comprehensive pharmacological profiling to identify and characterize the biological targets of these compounds. This could include binding assays against a panel of receptors, transporters, and enzymes, as well as functional assays to determine their agonist, antagonist, or modulatory effects.

A recent report on a related compound, phenethyl-4-ANPP, which was identified as a byproduct in illicit fentanyl synthesis, showed negligible in vitro opioid activity, suggesting that not all phenethylpiperidine derivatives are potent opioids. dntb.gov.uaojp.gov This underscores the importance of empirical testing to determine the biological activity profile of new compounds. The discovery of novel biological targets could open up new avenues for therapeutic development.

Refinement of Structure-Activity Relationships for Optimized Design

A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the design of analogues with desired pharmacological properties. This involves synthesizing and testing a series of related compounds to understand how modifications to different parts of the molecule affect its activity. For this compound, key areas for modification include the substitution pattern on the phenyl ring, the length and nature of the ethyl linker, and substitutions on the piperidine ring.

For example, varying the substituents at the 4-position of the phenyl ring (currently a bromine atom) could significantly impact binding affinity and selectivity. Similarly, introducing substituents on the piperidine ring could alter the compound's conformational preferences and interactions with its biological target. The insights gained from SAR studies can guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. Studies on other classes of compounds, such as brefeldin A derivatives, have demonstrated how systematic structural modifications can lead to compounds with enhanced biological activity. mdpi.com The detailed synthesis and SAR of fentanyl analogues have been extensively described and could serve as a guide for similar studies on this new class of compounds. nih.gov

The following table illustrates a potential SAR study design.

Position of ModificationType of ModificationRationale
Phenyl Ring (4-position)Varying halogens (Cl, I), electron-donating groups (-OCH3, -CH3), electron-withdrawing groups (-CN, -NO2)To probe the electronic and steric requirements for binding.
Phenyl Ring (other positions)Introduction of additional substituentsTo explore the impact of multi-substituted phenyl rings.
Piperidine RingAlkyl or aryl substitutionsTo investigate the influence of steric bulk on activity and selectivity.

Application of Emerging Analytical Techniques for Comprehensive Compound Analysis

The comprehensive analysis of novel compounds and their potential metabolites is essential for both research and forensic purposes. Emerging analytical techniques can provide detailed structural information and sensitive detection. For this compound and its analogues, techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) would be invaluable for their identification and quantification in various matrices. Mass spectrometry is a powerful tool for the structural characterization of piperidine alkaloids. nih.gov

Furthermore, advanced spectroscopic techniques like 2D NMR could be used to unambiguously determine the structure of new analogues. For the analysis of piperidine-containing compounds, derivatization methods followed by HPLC or GC analysis have been successfully employed. nih.govchromforum.org The development of specific and sensitive analytical methods is also crucial for monitoring the presence of these compounds in seized materials or biological samples, which is important for understanding their distribution and potential impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-fluorophenethyl)piperidine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 4-bromo-3-fluorobenzyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Analytical validation via NMR and HPLC ensures purity .
  • Key Data :

Starting MaterialBase/SolventTemperatureYield Range
4-bromo-3-fluorobenzyl chlorideK₂CO₃/DMF80°C65–75%
Piperidin-4-oneNaH/THF60°C50–60%

Q. How does the electronic environment of the bromo-fluoro substituent influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing effects of the bromo and fluoro groups activate the phenyl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT) predict regioselectivity, while empirical validation uses Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for piperidine protons (δ 1.5–2.8 ppm) and aromatic protons (δ 7.0–7.5 ppm).
  • HRMS : Confirm molecular weight (C₁₃H₁₆BrFN₂; theoretical [M+H]⁺ = 299.04) .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound derivatives?

  • Methodology : Use datasets (e.g., 43 phenylpiperidine analogs with SERT IC₅₀ values) to develop QSAR models. Descriptors like logP, polar surface area, and H-bond acceptors correlate with activity. ADMET Predictor™ software evaluates pharmacokinetic properties (e.g., BBB permeability) .
  • Data Example :

CompoundpIC₅₀ (-log IC₅₀)Predicted logP
Derivative A6.82.3
Derivative B7.22.1

Q. What mechanisms explain contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology : Discrepancies arise from metabolic stability (e.g., CYP450 oxidation) or poor bioavailability. Conduct parallel assays:

In vitro : Measure receptor binding (e.g., serotonin transporter inhibition via radioligand assays).

In vivo : Assess pharmacokinetics (plasma half-life, tissue distribution) in rodent models .

Q. How do steric effects from the piperidine ring modulate interactions with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like σ-1 or dopamine D₂. Compare binding energies of analogs with varied substituents (e.g., trifluoromethyl vs. hydrogen) .

Mechanistic and Pharmacological Insights

Q. What is the hypothesized mechanism of action for CNS-targeted derivatives of this compound?

  • Methodology : Piperidine derivatives often act as neurotransmitter reuptake inhibitors or allosteric modulators. For example, fluorinated analogs may stabilize ligand-receptor complexes via halogen bonding. Validate using electrophysiology (patch-clamp) or calcium flux assays .

Q. How can in silico pharmacokinetic modeling guide structural optimization?

  • Methodology : Use SwissADME to predict solubility (LogS), metabolic liabilities (CYP2D6 substrates), and blood-brain barrier penetration. Prioritize derivatives with balanced LogP (2–3) and low topological polar surface area (<80 Ų) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Methodology : Standardize assay conditions (e.g., buffer pH, cell lines) and validate with reference compounds. Perform meta-analysis of published datasets to identify outliers .

Tables of Critical Parameters

Table 1 : Key Physicochemical Properties

ParameterValueMethodReference
Molecular Weight299.21 g/molHRMS
logP2.8 ± 0.2HPLC
Aqueous Solubility0.12 mg/mLShake-flask

Table 2 : Biological Activity Trends

DerivativeTarget (IC₅₀, nM)Selectivity Ratio (vs. off-target)
4-Bromo-3F-PhenethylSERT: 1205:1 (NET)
4-TrifluoromethylD₂: 8510:1 (5-HT₂A)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.